molecular formula C7H5F3N2O2 B12621105 4-(Trifluoromethyl)-2-pyrimidineacetic acid

4-(Trifluoromethyl)-2-pyrimidineacetic acid

Cat. No.: B12621105
M. Wt: 206.12 g/mol
InChI Key: KFFBLPFVZVMTNV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-pyrimidineacetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-pyrimidineacetic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring followed by the addition of an acetic acid moiety. One common method involves the reaction of a pyrimidine derivative with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-2-pyrimidineacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-2-pyrimidineacetic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • Trifluoromethylpyridines

Comparison: 4-(Trifluoromethyl)-2-pyrimidineacetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity due to the synergistic effects of its functional groups .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-11-5(12-4)3-6(13)14/h1-2H,3H2,(H,13,14)

InChI Key

KFFBLPFVZVMTNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CC(=O)O

Origin of Product

United States

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